{2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid
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Overview
Description
Benzodioxole derivatives are a class of organic compounds that contain a benzene ring fused to a dioxole ring . They are often used in the synthesis of pharmaceuticals and other bioactive compounds .
Molecular Structure Analysis
The molecular structure of benzodioxole derivatives can vary widely depending on the specific compound. For example, in the compound 2-{[(E)-1,3-Benzodioxol-5-yl]methyl-idene-amino}-benzoic acid, the dihedral angle between the aromatic rings is 23.8° .Chemical Reactions Analysis
The chemical reactions involving benzodioxole derivatives can also vary. In one study, a series of benzodioxole derivatives were synthesized and evaluated as COX inhibitors and cytotoxic agents .Physical and Chemical Properties Analysis
The physical and chemical properties of benzodioxole derivatives can vary. For example, 1,3-Benzodioxole is a colorless liquid that is practically insoluble .Scientific Research Applications
Antibacterial Activity : A study by Kadian et al. (2012) synthesized compounds, including those structurally similar to the chemical . These compounds demonstrated significant antibacterial activity against strains like E. coli, Staphylococcus aureus, and others (Kadian, Maste, & Bhat, 2012).
COX-2/5-LOX Inhibitors : Reddy & Rao (2008) synthesized and tested compounds for COX-2 (Cyclooxygenase) / 5-LOX (Lipoxygenase) inhibitory activity, which are important in the treatment of inflammation and related disorders (Reddy & Rao, 2008).
Antimicrobial Activity : Research by Kalekar, Bhat, & Koli (2011) on 1,4 Benzothiazine derivatives, similar in structure, revealed significant antibacterial and antifungal activities (Kalekar, Bhat, & Koli, 2011).
Anti-inflammatory Properties : A study on carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit (similar to the molecule ) showed these compounds had anti-inflammatory properties comparable to Ibuprofen (Vazquez, Rosell, & Pujol, 1996).
Antitumor Activity : Micale, Zappalà, & Grasso (2002) synthesized a series of 1,3-benzodioxoles, showing some derivatives had tumor growth inhibition activity. This suggests potential applications in cancer research (Micale, Zappalà, & Grasso, 2002).
PET Radiotracers for Alzheimer's Disease : Gao, Wang, & Zheng (2018) synthesized carbon-11-labeled CK1 inhibitors, including compounds with structural similarities. These are potential PET radiotracers for imaging Alzheimer's disease (Gao, Wang, & Zheng, 2018).
Mechanism of Action
Properties
IUPAC Name |
2-[2-[(6-methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-7-2-9-10(19-6-18-9)3-8(7)13-11(14)4-17-5-12(15)16/h2-3H,4-6H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONZATMSFLMTKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)COCC(=O)O)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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